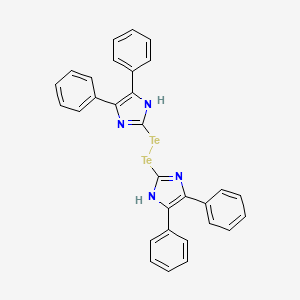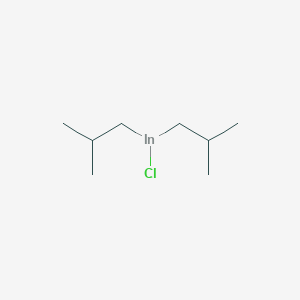![molecular formula C12H3N5O6S2 B12545093 [(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile CAS No. 144039-79-2](/img/structure/B12545093.png)
[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitro groups and thiophene rings, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
The synthesis of [(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile typically involves the reaction of 3,5-dinitrothiophene-2-carbaldehyde with 5-nitrothiophene-2-carbaldehyde in the presence of malononitrile. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the condensation reaction. The mixture is usually refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can be further functionalized.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation.
Aplicaciones Científicas De Investigación
[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of [(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thiophene rings provide a stable framework that can facilitate binding to target sites, enhancing the compound’s efficacy .
Comparación Con Compuestos Similares
[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile can be compared with similar compounds such as:
[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile: This compound has a similar structure but lacks the additional nitro groups, making it less reactive in certain chemical reactions.
[(3,5-Dinitrothiophen-2-yl)methylidene]propanedinitrile: This compound has a similar structure but lacks the second thiophene ring, affecting its overall stability and reactivity. The unique combination of multiple nitro groups and thiophene rings in this compound provides it with distinct chemical and physical properties that are advantageous for various applications.
Propiedades
Número CAS |
144039-79-2 |
|---|---|
Fórmula molecular |
C12H3N5O6S2 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
2-[(3,5-dinitrothiophen-2-yl)-(5-nitrothiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H3N5O6S2/c13-4-6(5-14)11(8-1-2-9(24-8)16(20)21)12-7(15(18)19)3-10(25-12)17(22)23/h1-3H |
Clave InChI |
XPNPPQHSNSLIPW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)[N+](=O)[O-])C(=C(C#N)C#N)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
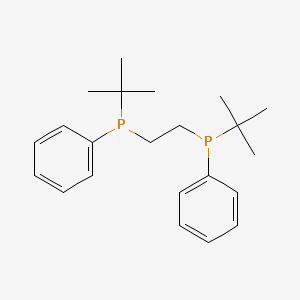

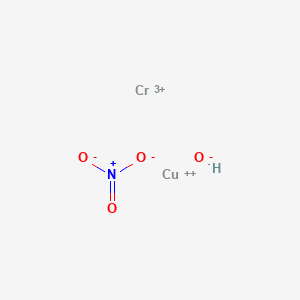
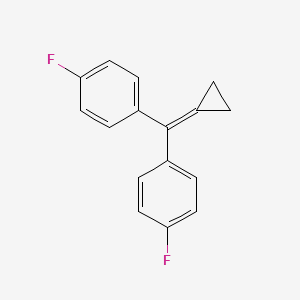
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)

![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)

![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)
